

2-Bromo-4-methylpyrimidine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4-methylpyrimidine

Cat. No.: B1278442

[Get Quote](#)

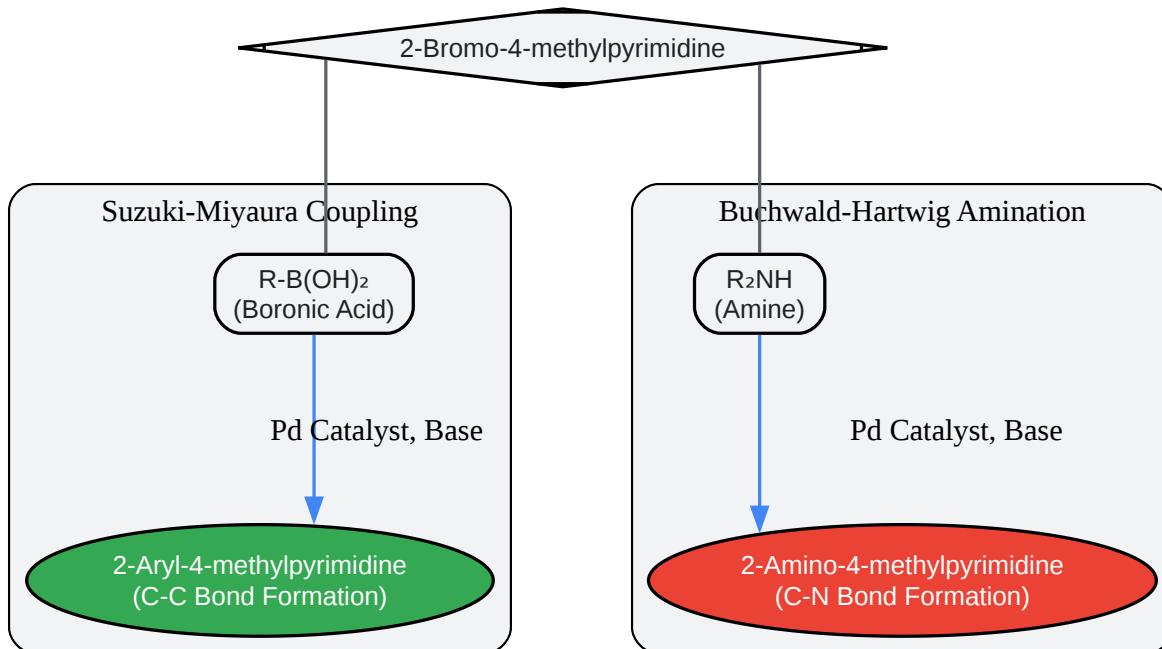
An In-depth Technical Guide to 2-Bromo-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromo-4-methylpyrimidine**, a key building block in medicinal chemistry and organic synthesis. The document details its chemical properties, reactivity, and applications in the synthesis of potentially bioactive molecules. Experimental protocols for common cross-coupling reactions are provided, along with visualizations of synthetic pathways and workflows.

Core Chemical Properties

2-Bromo-4-methylpyrimidine is a halogenated pyrimidine derivative that serves as a versatile intermediate in the synthesis of a wide range of functionalized heterocyclic compounds.^[1] Its chemical structure, featuring a reactive bromine atom at the 2-position, makes it an ideal substrate for various transition metal-catalyzed cross-coupling reactions.


A summary of the key physicochemical properties of **2-Bromo-4-methylpyrimidine** is provided in the table below.

Property	Value	Reference
CAS Number	130645-48-6	[2] [3] [4] [5]
Molecular Formula	C ₅ H ₅ BrN ₂	[2] [3] [4] [5]
Molecular Weight	173.01 g/mol	[2] [3] [4] [5] [6] [7]
IUPAC Name	2-bromo-4-methylpyrimidine	[4] [7]
Canonical SMILES	CC1=NC(=NC=C1)Br	[4]
InChIKey	UZIJEBOLOXOVFY-UHFFFAOYSA-N	[4] [7]

Synthetic Utility and Reactivity

The pyrimidine ring is a core structure in numerous biologically active compounds, including a variety of approved drugs.[\[8\]](#)[\[9\]](#) The presence of a bromine atom on the pyrimidine scaffold of **2-Bromo-4-methylpyrimidine** provides a reactive handle for the introduction of molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. This makes it a valuable starting material in drug discovery programs.[\[1\]](#)

The most common and powerful applications of **2-Bromo-4-methylpyrimidine** in synthesis are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These reactions allow for the efficient formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

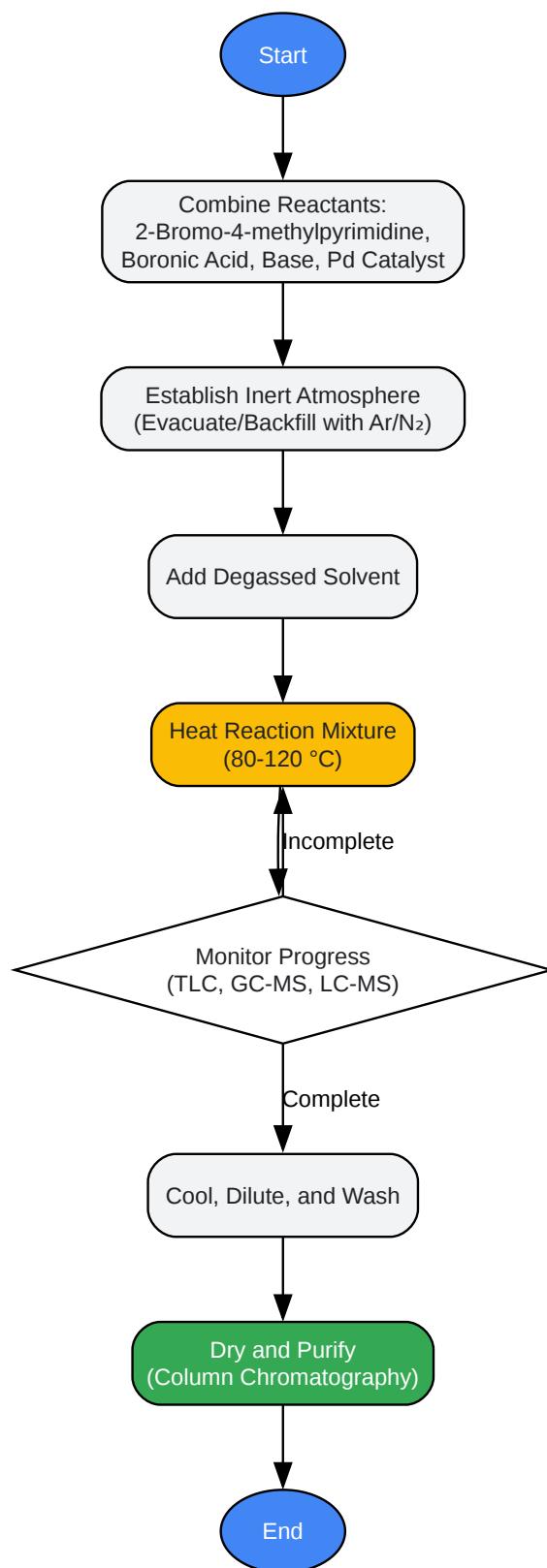
[Click to download full resolution via product page](#)

Synthetic utility of **2-Bromo-4-methylpyrimidine**.

Experimental Protocols

The following sections provide generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using **2-Bromo-4-methylpyrimidine** as a substrate. These protocols are intended as a starting point and may require optimization for specific substrates and scales.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reaction involves the coupling of an organoboron compound with a halide, catalyzed by a palladium complex.


Materials:

- **2-Bromo-4-methylpyrimidine** (1.0 equiv)
- Arylboronic acid (1.1–1.5 equiv)

- Palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$, $\text{Pd}(\text{PPh}_3)_4$; 1-5 mol%)
- Base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3 ; 2.0–3.0 equiv)
- Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
- Inert gas (Argon or Nitrogen)

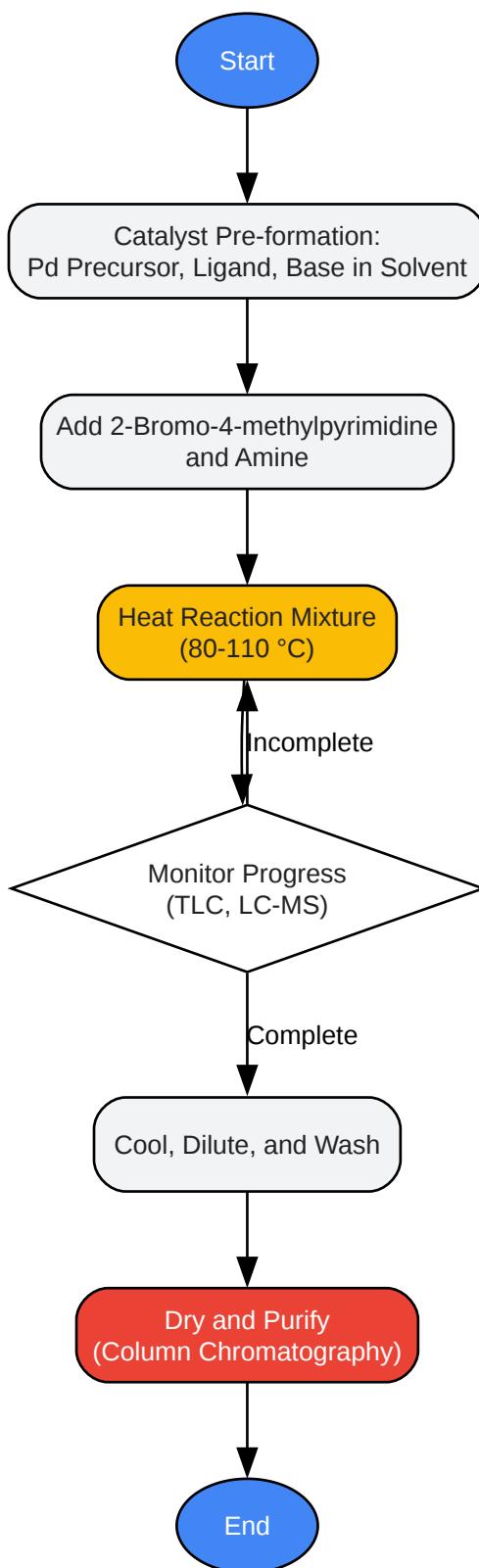
Procedure:

- Reaction Setup: To a dry Schlenk flask or reaction vial, add **2-Bromo-4-methylpyrimidine**, the arylboronic acid, the base, and the palladium catalyst.
- Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
- Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the **2-Bromo-4-methylpyrimidine**.
- Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

[Click to download full resolution via product page](#)

Experimental workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.^[10] It is a highly versatile method for synthesizing arylamines from aryl halides.^{[10][11]}


Materials:

- **2-Bromo-4-methylpyrimidine** (1.0 equiv)
- Amine (primary or secondary) (1.2-1.5 equiv)
- Palladium precursor (e.g., $\text{Pd}(\text{OAc})_2$, $\text{Pd}_2(\text{dba})_3$; 1-5 mol%)
- Phosphine ligand (e.g., Xantphos, SPhos; 1.5-10 mol%)
- Base (e.g., Cs_2CO_3 , NaOtBu , K_3PO_4 ; 1.4-2.0 equiv)
- Anhydrous solvent (e.g., toluene, dioxane)
- Inert gas (Argon or Nitrogen)

Procedure:

- Catalyst Pre-formation (Optional but Recommended): To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base. Seal the vessel, evacuate and backfill with an inert gas three times. Add anhydrous solvent and stir the mixture at room temperature for 10-15 minutes.
- Reactant Addition: Add **2-Bromo-4-methylpyrimidine** and the amine to the reaction mixture.
- Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitoring: Monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

[Click to download full resolution via product page](#)

Experimental workflow for Buchwald-Hartwig amination.

Applications in Drug Discovery and Medicinal Chemistry

While **2-Bromo-4-methylpyrimidine** is not typically an active pharmaceutical ingredient itself, it is a critical intermediate for the synthesis of compounds with a wide range of biological activities. The pyrimidine core is present in many FDA-approved drugs for various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

Derivatives synthesized from **2-bromo-4-methylpyrimidine** and related scaffolds have been investigated for their potential as:

- Anticancer Agents: The pyrimidine scaffold is a common feature in kinase inhibitors and other anticancer drugs.
- Antimicrobial Agents: Pyrimidine derivatives have shown efficacy against various bacterial and fungal pathogens.^[8]

The versatility of **2-Bromo-4-methylpyrimidine** allows for the generation of large libraries of compounds for high-throughput screening, facilitating the discovery of new drug candidates.

Conclusion

2-Bromo-4-methylpyrimidine is a valuable and versatile building block in modern organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient means to construct complex molecules with potential therapeutic applications. The experimental protocols and synthetic strategies outlined in this guide are intended to support researchers and scientists in the fields of drug discovery and development in their efforts to synthesize novel and impactful chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-methylpyrimidine | 130645-48-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 10942928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [2-Bromo-4-methylpyrimidine CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278442#2-bromo-4-methylpyrimidine-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com